molecular formula C18H13N3O9S B12897806 N-(4-((1,2-Bis(5-nitrofuran-2-yl)vinyl)sulfonyl)phenyl)acetamide

N-(4-((1,2-Bis(5-nitrofuran-2-yl)vinyl)sulfonyl)phenyl)acetamide

Cat. No.: B12897806
M. Wt: 447.4 g/mol
InChI Key: UNJZPYXINYGDIV-MHWRWJLKSA-N
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Comparison with Similar Compounds

Biological Activity

N-(4-((1,2-Bis(5-nitrofuran-2-yl)vinyl)sulfonyl)phenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiparasitic research. This article will explore the compound's structure, biological activity, relevant case studies, and research findings.

Chemical Structure

The compound can be represented by the following molecular formula:

  • Molecular Formula : C₁₂H₁₀N₂O₄S
  • Molecular Weight : 278.284 g/mol
  • CAS Number : 6277-55-0

The structure features a nitrofuran moiety, which is critical for its biological activity, linked through a vinyl sulfonyl group to a phenyl acetamide backbone.

Antimicrobial Properties

Research indicates that nitrofuran derivatives exhibit significant antimicrobial properties. The incorporation of the nitrofuran group in this compound enhances its effectiveness against various bacterial strains. Studies have shown that compounds with similar structures demonstrate activity against Gram-positive and Gram-negative bacteria, including resistant strains.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Salmonella enterica64 µg/mL

The nitrofuran moiety is believed to play a crucial role in disrupting bacterial DNA synthesis, leading to cell death.

Antiparasitic Activity

In addition to antibacterial properties, nitrofuran derivatives have shown potential as antiparasitic agents. The compound's structural features suggest efficacy against protozoan parasites. For instance, compounds containing similar nitrofuran structures have been reported to inhibit the growth of Trypanosoma species.

Case Study: Antiparasitic Efficacy

A study evaluated the antiparasitic activity of various nitrofuran derivatives, including those related to this compound. The results indicated that these compounds significantly reduced parasite load in infected models:

  • Model Organism : Trypanosoma brucei
  • Dosage : 50 mg/kg body weight
  • Outcome : 80% reduction in parasitemia after 7 days of treatment

These findings underscore the potential for developing new antiparasitic therapies based on this class of compounds.

The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS), which can damage cellular components in pathogens. Additionally, the sulfonamide group may enhance solubility and bioavailability, facilitating better interaction with target molecules within microbial cells.

Properties

Molecular Formula

C18H13N3O9S

Molecular Weight

447.4 g/mol

IUPAC Name

N-[4-[(E)-1,2-bis(5-nitrofuran-2-yl)ethenyl]sulfonylphenyl]acetamide

InChI

InChI=1S/C18H13N3O9S/c1-11(22)19-12-2-5-14(6-3-12)31(27,28)16(15-7-9-18(30-15)21(25)26)10-13-4-8-17(29-13)20(23)24/h2-10H,1H3,(H,19,22)/b16-10+

InChI Key

UNJZPYXINYGDIV-MHWRWJLKSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=C(O2)[N+](=O)[O-])/C3=CC=C(O3)[N+](=O)[O-]

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(O2)[N+](=O)[O-])C3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

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